molecular formula C10H7F3O B1592416 4-(Trifluoromethyl)-1-indanone CAS No. 68755-42-0

4-(Trifluoromethyl)-1-indanone

Cat. No.: B1592416
CAS No.: 68755-42-0
M. Wt: 200.16 g/mol
InChI Key: LJVBFMQEZSEGRL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indanone using reagents such as trifluoromethyltrimethylsilane in the presence of a fluoride source . The reaction is usually carried out in an organic solvent like tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)-1-indanone may involve large-scale trifluoromethylation processes using specialized equipment to ensure the efficient and safe handling of reagents. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-1-indanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(Trifluoromethyl)-1-indanone has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethyl)-1-indanone is unique due to its indanone core structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(trifluoromethyl)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVBFMQEZSEGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620112
Record name 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68755-42-0
Record name 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluormethyl)-indan-1-on
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Fourteen and nine-tenths grams of β-(2-bromo-6-trifluoromethylphenyl) propionic acid were cyclized with n-butyl lithium to yield 4-trifluoromethyl-1-indanone melting at about 32°-36° C.; yield = 6.2 g.; distilled at 67°-72° C. at 0.1 torr. 3 g. of the indanone were reductively aminated with ammonium acetate and sodium cyanoborohydride following the procedure of J.A.C.S., 93, 287-97 (1971). According to this procedure, 3 g. of 4-trifluoromethyl-1-indanone, 691 mg. of sodium cyanoborohydride, 11.6 g. of ammonium acetate and 45 ml. of methanol were mixed in the presence of a 3A molecular sieve (to absorb water). The reaction mixture was stirred at room temperature for about 3 days. It was then cooled in an ice-water bath and acidified with 12 N aqueous hydrochloric acid. Methanol was removed by evaporation and an additional 100 ml. of water were added. The reaction mixture was filtered and the acidic filtrate extracted with ether. The ether extract was discarded and the acidic aqueous solution cooled and then made basic with 5N aqueous sodium hydroxide. The alkaline layer was extracted three times with ether, and the ether extracts combined. The combined extracts were washed with saturated aqueous sodium chloride and then dried. Evaporation of the ether yielded 2 g. of an oil comprising 4-trifluoromethyl-1-aminoindane. The hydrochloride salt was made by the process of Example 1. Crystalline 4-trifluoromethyl-1-aminoindane hydrochloride thus prepared melted at 207°-211° C. with decomposition after recrystallization from an ethyl acetate-methanol solvent mixture; pKa = 8.58.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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